molecular formula C28H42O4S2 B14254790 1,2-Benzenediol, 3,3'-dithiobis[4,6-bis(1,1-dimethylethyl)- CAS No. 186888-16-4

1,2-Benzenediol, 3,3'-dithiobis[4,6-bis(1,1-dimethylethyl)-

Cat. No.: B14254790
CAS No.: 186888-16-4
M. Wt: 506.8 g/mol
InChI Key: CAACFDDSLRAMQW-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 1,2-benzenediol with tert-butyl groups and dithiobis compounds. One common method includes the use of tert-butyl alcohol and sulfuric acid as catalysts to introduce the tert-butyl groups to the benzenediol structure . The reaction is carried out at room temperature with continuous stirring for several hours, followed by purification through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound back to its original diol form.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, substituted benzenediols, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.

    Medicine: Research into its potential therapeutic properties, including antioxidant and anti-inflammatory effects, is ongoing.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] stands out due to the presence of both dithiobis and tert-butyl groups, which confer unique reactivity and potential applications not seen in its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest in various fields of research.

Properties

CAS No.

186888-16-4

Molecular Formula

C28H42O4S2

Molecular Weight

506.8 g/mol

IUPAC Name

4,6-ditert-butyl-3-[(4,6-ditert-butyl-2,3-dihydroxyphenyl)disulfanyl]benzene-1,2-diol

InChI

InChI=1S/C28H42O4S2/c1-25(2,3)15-13-17(27(7,8)9)23(21(31)19(15)29)33-34-24-18(28(10,11)12)14-16(26(4,5)6)20(30)22(24)32/h13-14,29-32H,1-12H3

InChI Key

CAACFDDSLRAMQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1O)O)SSC2=C(C=C(C(=C2O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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